Tcmcb07 -

Tcmcb07

Catalog Number: EVT-12504696
CAS Number:
Molecular Formula: C63H87N15O11
Molecular Weight: 1230.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of TCMCB07 involves a stepwise assembly of amino acids using solid-phase peptide synthesis techniques. Each amino acid is added sequentially to construct the desired peptide sequence. The cyclization process is achieved through specific chemical reactions that form bonds between non-adjacent amino acids, resulting in a stable cyclic structure. This cyclization enhances the peptide's stability and bioactivity compared to its linear counterparts .

The production of TCMCB07 adheres to current Good Manufacturing Practices (cGMP), ensuring high purity and quality standards suitable for pharmaceutical applications. The compound has been manufactured by CPC Scientific Inc., which emphasizes the importance of rigorous quality control in peptide synthesis .

Molecular Structure Analysis

TCMCB07's molecular structure is characterized by its cyclic arrangement, which contributes to its pharmacological properties. The nonapeptide consists of nine amino acid residues, including both standard and non-standard amino acids that enhance its receptor-binding affinity and metabolic stability.

Structural Data

  • Molecular Weight: Approximately 1,250 Da
  • Amino Acid Composition: Includes nonpolar and polar residues critical for its interaction with the MC4R.
  • Cyclization: The cyclic nature allows for specific spatial conformations that are essential for receptor binding.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the secondary structure of TCMCB07, providing insights into its conformational dynamics and stability in physiological conditions .

Chemical Reactions Analysis

TCMCB07 undergoes various chemical reactions that facilitate its pharmacological activity. Key reactions include:

  • Binding to Melanocortin Receptors: TCMCB07 selectively inhibits MC4R signaling pathways, which are crucial in regulating appetite and energy homeostasis.
  • Transport Mechanisms: Studies have shown that TCMCB07 interacts with several transport proteins, including OATP1A2, which mediates its absorption in the gastrointestinal tract. The compound exhibits competitive inhibition against various substrates within these transport systems .

The pharmacokinetics of TCMCB07 reveal that it can be effectively absorbed when administered orally, with approximately 24% bioavailability demonstrated in animal models .

Mechanism of Action

The mechanism of action of TCMCB07 primarily involves antagonism of the MC4R. By blocking this receptor's activity, TCMCB07 effectively inhibits central melanocortin signaling pathways that typically suppress appetite. This leads to increased food intake and body weight gain in animal models suffering from cachexia induced by cancer or chronic diseases .

Process Details

  1. Receptor Binding: TCMCB07 binds to MC4R with an IC50 value indicating effective inhibition.
  2. Physiological Effects: The blockade results in enhanced appetite stimulation and reduced weight loss during treatment periods.
  3. Pharmacodynamic Outcomes: In vivo studies demonstrate significant increases in food intake and body weight among treated subjects compared to controls .
Physical and Chemical Properties Analysis

TCMCB07 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in aqueous solutions facilitates its administration via various routes.
  • Stability: The cyclic structure contributes to enhanced resistance against enzymatic degradation compared to linear peptides.
  • Pharmacokinetics: Characterized by a prolonged half-life due to modifications at the C-terminal end which slow hepatic clearance .

Relevant Data

  • Melting Point: Not specified but expected to align with typical peptide behavior.
  • pH Stability: Maintains stability across physiological pH ranges.
Applications

TCMCB07 has significant potential in scientific research and therapeutic applications:

  • Treatment of Cachexia: Demonstrated efficacy in reversing weight loss associated with cancer treatments and chronic kidney disease.
  • Metabolic Disorders: Potential applications extend to other metabolic disorders where appetite regulation is critical.
  • Research Tool: Serves as a valuable tool in studying melanocortin signaling pathways and their impacts on metabolism .

Properties

Product Name

Tcmcb07

IUPAC Name

(3S,11S,14S,17S,20R,23S)-3-[[(2S)-2-acetamidohexanoyl]amino]-N-[1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-20-(naphthalen-2-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide

Molecular Formula

C63H87N15O11

Molecular Weight

1230.5 g/mol

InChI

InChI=1S/C63H87N15O11/c1-5-6-19-44(70-37(4)79)55(82)75-49-34-52(80)67-27-12-11-21-45(57(84)76-53(36(2)3)62(89)77-29-14-23-50(77)54(64)81)71-59(86)48(33-41-35-69-43-20-10-9-18-42(41)43)73-56(83)46(22-13-28-68-63(65)66)72-58(85)47(74-60(87)51-24-15-30-78(51)61(49)88)32-38-25-26-39-16-7-8-17-40(39)31-38/h7-10,16-18,20,25-26,31,35-36,44-51,53,69H,5-6,11-15,19,21-24,27-30,32-34H2,1-4H3,(H2,64,81)(H,67,80)(H,70,79)(H,71,86)(H,72,85)(H,73,83)(H,74,87)(H,75,82)(H,76,84)(H4,65,66,68)/t44-,45-,46-,47+,48-,49-,50+,51-,53?/m0/s1

InChI Key

MBDALAXLRYJVAO-YIHQDKBISA-N

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)N)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCC[C@@H]7C(=O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.